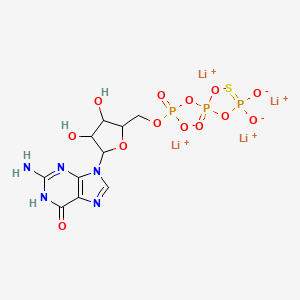

GTP-gamma-S 4Li

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12Li4N5O13P3S |

|---|---|

Molecular Weight |

563.1 g/mol |

IUPAC Name |

tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate |

InChI |

InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4 |

InChI Key |

AMQXJFWJOAWCPV-UHFFFAOYSA-J |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Unwavering Switch: A Technical Guide to the Mechanism of Action of GTP-gamma-S

For Researchers, Scientists, and Drug Development Professionals

Guanosine 5'-O-[gamma-thio]triphosphate (GTP-gamma-S) is a cornerstone tool in the study of GTP-binding proteins (G proteins), a vast family of molecular switches crucial to cellular signaling. This non-hydrolyzable analog of guanosine triphosphate (GTP) provides a means to lock G proteins in a persistently active state, enabling detailed investigation of their downstream signaling pathways. This technical guide delves into the core mechanism of GTP-gamma-S action, presents quantitative data from its application in functional assays, and provides detailed experimental protocols for its use.

The Core Mechanism: Indefinite Activation

G proteins cycle between an inactive GDP-bound state and an active GTP-bound state. The exchange of GDP for GTP, often catalyzed by G protein-coupled receptors (GPCRs), triggers a conformational change in the G protein, allowing it to interact with and modulate the activity of downstream effector proteins.[1] The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, terminating the signal and returning the G protein to its inactive state.

GTP-gamma-S circumvents this crucial "off" switch. The substitution of a sulfur atom for a non-bridging oxygen atom on the terminal (gamma) phosphate of GTP renders the molecule highly resistant to hydrolysis by the GTPase activity of G proteins.[2] When GTP-gamma-S binds to a G protein, the G protein adopts its active conformation but is unable to hydrolyze the nucleotide. This effectively traps the G protein in a constitutively active state, leading to prolonged and amplified downstream signaling. This stable activation allows for the accumulation of the activated G protein-GTP-gamma-S complex, which is readily measurable in various assay formats.[3]

Visualizing the G Protein Cycle and the Impact of GTP-gamma-S

The following diagrams illustrate the normal G protein activation/deactivation cycle and the mechanism by which GTP-gamma-S disrupts this cycle to induce a persistent "on" state.

Quantitative Analysis of GPCR Activation using [³⁵S]GTP-gamma-S Binding Assays

The radiolabeled form of GTP-gamma-S, [³⁵S]GTP-gamma-S, is widely used in functional assays to quantify the activation of G proteins by GPCRs.[3] These assays measure the binding of [³⁵S]GTP-gamma-S to G proteins in cell membranes following agonist stimulation of a specific GPCR. The data generated allows for the determination of agonist potency (EC₅₀) and efficacy (Eₘₐₓ). Below are tables summarizing representative quantitative data for various GPCRs obtained from [³⁵S]GTP-gamma-S binding assays.

Table 1: Agonist Potency (pEC₅₀) at Dopamine Receptors

| Agonist | D₂L Receptor (pEC₅₀) | Reference |

| 7-OH-DPAT | 7.4 | [4] |

pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Agonist-Stimulated [³⁵S]GTP-gamma-S Binding at Serotonin 5-HT₁ₐ Receptors

| Treatment | Brain Region | [³⁵S]GTP-gamma-S Binding (% above basal) | Reference |

| Saline | Dorsal Raphe Nucleus | ~120% | [5] |

| 8-OH-DPAT (7 days) | Dorsal Raphe Nucleus | ~60% | [5] |

| Saline | CA1 Hippocampus | ~80% | [5] |

| 8-OH-DPAT (7 days) | CA1 Hippocampus | ~40% | [5] |

This table illustrates the use of [³⁵S]GTP-gamma-S binding to measure receptor desensitization following chronic agonist treatment.

Experimental Protocol: [³⁵S]GTP-gamma-S Binding Assay (Filtration Format)

This protocol provides a generalized methodology for a filtration-based [³⁵S]GTP-gamma-S binding assay. Optimization of specific component concentrations (e.g., membrane protein, GDP) is recommended for each new receptor system.[6]

Materials and Reagents:

-

Membrane Preparation: Cell membranes expressing the GPCR of interest.

-

[³⁵S]GTP-gamma-S: Specific activity ~1250 Ci/mmol.

-

GTP-gamma-S (non-radiolabeled): For determination of non-specific binding.

-

GDP: To maintain G proteins in an inactive basal state.

-

Agonists and Antagonists: For stimulating and inhibiting GPCR activity.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT (added fresh).[7]

-

Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

-

96-well Filter Plates: Glass fiber C filters.

-

Scintillation Fluid.

-

Microplate Scintillation Counter.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Assay Buffer.

-

Prepare working solutions of agonists, antagonists, GDP, and non-radiolabeled GTP-gamma-S in Assay Buffer.

-

Dilute the [³⁵S]GTP-gamma-S in Assay Buffer to the desired final concentration (typically 0.1-0.5 nM).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add Assay Buffer.

-

Non-specific Binding: Add non-radiolabeled GTP-gamma-S (final concentration 10 µM).

-

Basal Binding: Add Assay Buffer.

-

Agonist-stimulated Binding: Add varying concentrations of agonist.

-

Antagonist Inhibition: Add antagonist followed by a fixed concentration of agonist.

-

-

Incubation:

-

Add the membrane preparation to each well (typically 5-20 µg of protein per well).

-

Add the GDP solution (final concentration often in the range of 1-100 µM, requires optimization).[8]

-

Add the [³⁵S]GTP-gamma-S solution to all wells to initiate the reaction.

-

Incubate the plate at 30°C for 60-90 minutes with gentle shaking.[7]

-

-

Filtration and Washing:

-

Terminate the assay by rapid filtration through the 96-well filter plate using a vacuum manifold.

-

Wash the filters three times with cold Wash Buffer to remove unbound [³⁵S]GTP-gamma-S.

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from all other values to obtain specific binding.

-

Plot the specific binding as a function of agonist concentration to generate a dose-response curve.

-

Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values for each agonist.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in a typical [³⁵S]GTP-gamma-S binding assay.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. [<sup>3</sup>H]7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Activator: A Technical Guide to GTP-gamma-S in G-Protein Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of G-protein activation by Guanosine 5'-O-(3-thiotriphosphate), tetralithium salt (GTP-gamma-S). A non-hydrolyzable analog of Guanosine Triphosphate (GTP), GTP-gamma-S serves as a powerful tool in dissecting G-protein coupled receptor (GPCR) signaling pathways. Its resistance to enzymatic cleavage provides a sustained "on" signal, enabling detailed investigation of G-protein activation and downstream effector modulation. This guide will delve into the core mechanism of action, present comparative quantitative data, provide detailed experimental protocols, and visualize key processes.

The Principle of G-Protein Activation: A Tale of Two Triphosphates

G-proteins, or guanine nucleotide-binding proteins, are a family of proteins that act as molecular switches inside cells, transmitting signals from a variety of stimuli outside a cell to its interior.[1][2][3] Their activity is regulated by the binding and hydrolysis of GTP.[1] In its inactive state, the G-protein α-subunit (Gα) is bound to Guanosine Diphosphate (GDP) and complexed with β and γ subunits (Gβγ).[1][4] Upon activation by a GPCR, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit.[4][5] This binding of GTP induces a conformational change in the Gα subunit, causing its dissociation from the Gβγ dimer and the receptor.[3][5] The now active Gα-GTP and the free Gβγ dimer can then interact with downstream effectors to propagate the signal.[3]

The signaling is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP, leading to the re-association of the Gα-GDP/Gβγ heterotrimer and returning the G-protein to its inactive state.[5]

GTP-gamma-S: The Persistent Activator

GTP-gamma-S is a slowly hydrolyzable or non-hydrolyzable analog of GTP.[6] The substitution of a sulfur atom for one of the non-bridge oxygen atoms in the γ-phosphate group renders the molecule resistant to the GTPase activity of the Gα subunit.[6] This key difference means that when GTP-gamma-S binds to the Gα subunit, the G-protein becomes persistently activated.[6] This sustained activation is invaluable for experimental studies as it allows for the accumulation of activated G-proteins, facilitating their detection and the study of downstream signaling events without the rapid signal termination that occurs with GTP.

Quantitative Comparison: GTP vs. GTP-gamma-S

| Parameter | Description | GTP | GTP-gamma-S | G-Protein Subtype | Reference |

| Kd (nM) | Dissociation constant, a measure of binding affinity (lower Kd indicates higher affinity). | Varies | ~10 - 100 | Gαi1, Gαi3, Gαo, Gαs | [7][8] |

| EC50 (nM) | The concentration of an agonist that gives half-maximal response. In this context, the concentration of the nucleotide required for half-maximal G-protein activation. | Varies | Varies | Dependent on receptor and G-protein | [9] |

| kobs (s-1) | Observed rate of nucleotide exchange. | Varies | 0.0013 - 0.0019 | Gαi1 | [10] |

Table 1: Comparison of Binding and Activation Parameters for GTP and GTP-gamma-S. This table summarizes the available quantitative data comparing the binding affinity (Kd), potency (EC50), and observed exchange rate (k_obs) for GTP and GTP-gamma-S in activating G-proteins. Precise values can vary significantly depending on the specific G-protein subtype, the GPCR involved, and the experimental conditions.

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for key experiments utilizing GTP-gamma-S to study G-protein activation.

[35S]GTP-gamma-S Binding Assay (Filtration Method)

This is a widely used functional assay to measure the activation of G-proteins by monitoring the binding of the radiolabeled, non-hydrolyzable GTP analog, [35S]GTP-gamma-S, to cell membranes.[11][12]

Objective: To quantify agonist-stimulated G-protein activation.

Materials:

-

Cell membranes expressing the GPCR of interest

-

[35S]GTP-gamma-S (specific activity ~1250 Ci/mmol)

-

Unlabeled GTP-gamma-S

-

GDP

-

Agonist and antagonist solutions

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the GPCR of interest using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

Assay Setup: In a 96-well plate, combine the following components in the specified order:

-

Assay Buffer

-

Cell membranes (typically 5-20 µg of protein per well)

-

GDP (final concentration typically 1-100 µM)

-

Agonist or antagonist at various concentrations. For antagonist studies, pre-incubate with the membranes before adding the agonist.

-

-

Initiate the Reaction: Add [35S]GTP-gamma-S to a final concentration of 0.1-1.0 nM to all wells.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

-

Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold Wash Buffer to remove unbound [35S]GTP-gamma-S.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Basal binding: Radioactivity in the absence of an agonist.

-

Agonist-stimulated binding: Radioactivity in the presence of an agonist.

-

Non-specific binding: Radioactivity in the presence of a high concentration (e.g., 10 µM) of unlabeled GTP-gamma-S.

-

Specific binding: Total binding minus non-specific binding.

-

Plot the specific binding as a function of agonist concentration to determine EC₅₀ and Eₘₐₓ values.

-

[35S]GTP-gamma-S Scintillation Proximity Assay (SPA)

This is a homogeneous assay format that eliminates the need for a filtration step, making it more amenable to high-throughput screening.[13][14][15]

Objective: To quantify agonist-stimulated G-protein activation in a high-throughput format.

Materials:

-

Same as the filtration method, with the addition of:

-

Wheat Germ Agglutinin (WGA)-coated SPA beads

Procedure:

-

Assay Setup: In a 96-well microplate, combine the assay components as described for the filtration assay.

-

Initiate the Reaction and SPA Bead Addition: Add [35S]GTP-gamma-S and WGA-coated SPA beads to each well. The membranes containing the activated G-proteins with bound [35S]GTP-gamma-S will be captured by the WGA on the SPA beads.

-

Incubation: Incubate the plate at room temperature for 2-4 hours to allow for both the binding reaction and the proximity of the radiolabel to the scintillant in the beads.

-

Quantification: Measure the light emitted from the SPA beads using a microplate scintillation counter. Only [35S]GTP-gamma-S bound to the membranes captured on the beads will be in close enough proximity to the scintillant to generate a signal.

-

Data Analysis: Analyze the data as described for the filtration method.

Visualizing the Process: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and workflows described in this guide.

Caption: The G-Protein Activation Cycle.

Caption: G-Protein Activation by GTP-gamma-S.

Caption: [35S]GTP-gamma-S Binding Assay Workflow.

Conclusion

GTP-gamma-S remains an indispensable tool for researchers in the field of G-protein signaling. Its non-hydrolyzable nature provides a stable and sustained activation of G-proteins, enabling detailed characterization of receptor-G-protein coupling, agonist and antagonist pharmacology, and downstream signaling events. The experimental protocols outlined in this guide, particularly the widely adopted [35S]GTP-gamma-S binding assay, offer robust and quantitative methods to probe these fundamental cellular processes. As our understanding of the intricacies of GPCR signaling continues to evolve, the principles and techniques described herein will undoubtedly continue to be central to future discoveries in pharmacology and drug development.

References

- 1. Activation of G proteins by GTP and the mechanism of Gα-catalyzed GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Function of the G-protein [web.williams.edu]

- 5. G Proteins and GTP Analogs for Binding Studies—Note 17.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. GTPgammaS - Wikipedia [en.wikipedia.org]

- 7. GTP-dependent binding of Gi, G(o) and Gs to the gamma-subunit of the effector of Gt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Homogeneous Method to Measure Nucleotide Exchange by α-Subunits of Heterotrimeric G-Proteins Using Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. A fully automated [35S]GTPgammaS scintillation proximity assay for the high-throughput screening of Gi-linked G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. revvity.com [revvity.com]

The Role of GTP-gamma-S 4Li in Elucidating Cell Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine 5'-O-[gamma-thio]triphosphate (GTP-gamma-S) is a non-hydrolyzable analog of guanosine triphosphate (GTP) that has become an indispensable tool in the study of cell signaling. By substituting a sulfur atom for an oxygen atom on the gamma-phosphate group, GTP-gamma-S effectively "locks" G proteins in their active state, allowing researchers to investigate the downstream consequences of their activation in a controlled manner. This technical guide provides a comprehensive overview of the role of GTP-gamma-S in cell signaling research, with a particular focus on G protein-coupled receptor (GPCR) and Rho family GTPase signaling pathways. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of its application in drug discovery and basic research.

The Core Mechanism: How GTP-gamma-S Works

In cellular signaling, G proteins act as molecular switches, cycling between an inactive guanosine diphosphate (GDP)-bound state and an active GTP-bound state.[1] The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP to GDP, terminating the signal.[1] GTP-gamma-S, being resistant to hydrolysis by the Gα subunit's GTPase activity, binds to and persistently activates G proteins.[2] This stable activation allows for the accumulation of activated G proteins, making it possible to study their interactions with downstream effectors and to quantify their activation in response to stimuli.[2]

Investigating G Protein-Coupled Receptor (GPCR) Signaling with GTP-gamma-S

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The binding of an agonist to a GPCR promotes the exchange of GDP for GTP on the associated heterotrimeric G protein, leading to its activation. The use of GTP-gamma-S, particularly the radiolabeled version [35S]GTP-gamma-S, has been instrumental in characterizing the efficacy and potency of GPCR ligands.

The [35S]GTP-gamma-S Binding Assay

The [35S]GTP-gamma-S binding assay is a functional assay that directly measures the activation of G proteins in response to GPCR stimulation.[3] An increase in the binding of [35S]GTP-gamma-S to cell membranes indicates G protein activation. This assay is widely used to determine the pharmacological properties of compounds, such as their potency (EC50) and efficacy (Emax).[4]

This protocol provides a general framework for a filtration-based [35S]GTP-gamma-S binding assay. Optimization of specific parameters such as membrane protein concentration, GDP concentration, and incubation time is crucial for each experimental system.[5]

Materials:

-

Cell membranes expressing the GPCR of interest

-

[35S]GTP-gamma-S (specific activity ~1250 Ci/mmol)

-

GTP-gamma-S (non-radiolabeled)

-

GDP

-

Agonist/test compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the following in the specified order:

-

Assay Buffer

-

GDP (final concentration typically 1-100 µM, needs optimization)[4]

-

Cell membranes (5-20 µg of protein per well)

-

Agonist or test compound at various concentrations

-

-

Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add [35S]GTP-gamma-S to a final concentration of 0.05-0.1 nM.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound [35S]GTP-gamma-S.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total binding: Radioactivity in the absence of any competitor.

-

Non-specific binding: Radioactivity in the presence of a high concentration (e.g., 10 µM) of non-radiolabeled GTP-gamma-S.

-

Specific binding: Total binding - Non-specific binding.

-

Plot the specific binding as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

| Problem | Potential Cause | Solution |

| High Background | Inadequate washing | Increase the number and volume of washes. |

| High concentration of [35S]GTP-gamma-S | Titrate the [35S]GTP-gamma-S concentration. | |

| Contamination of reagents | Use fresh, high-quality reagents. | |

| Low Signal | Low receptor or G protein expression | Use a cell line with higher expression levels or increase the amount of membrane protein. |

| Suboptimal assay conditions | Optimize Mg2+, GDP, and NaCl concentrations, as well as incubation time and temperature. | |

| Inactive agonist | Verify the activity and concentration of the agonist. | |

| High Variability | Inconsistent pipetting | Use calibrated pipettes and ensure proper mixing. |

| Uneven filtration or washing | Ensure the cell harvester is functioning correctly and that all wells are washed consistently. | |

| Membrane degradation | Store membranes at -80°C and avoid repeated freeze-thaw cycles. |

Quantitative Analysis of GPCR Agonist Activity

The [35S]GTP-gamma-S binding assay provides valuable quantitative data on the potency and efficacy of GPCR agonists. The following table summarizes representative data for various agonists at different GPCRs.

| Receptor | Agonist | EC50 (nM) | Emax (% of maximum) |

| μ-Opioid Receptor | DAMGO | 45 | 100 |

| Morphine | 100-200 | 70-80 | |

| Fentanyl | 5-15 | 90-100 | |

| δ-Opioid Receptor | SNC80 | 32 | 57 |

| Dopamine D2 Receptor | Dopamine | 200-500 | 100 |

| Bromocriptine | 10-30 | 80-90 | |

| Cannabinoid CB1 Receptor | WIN 55,212-2 | 5.5 - 3000 | 100 |

| CP 55,940 | 0.04 - 31 | 100 |

Note: These values are approximate and can vary depending on the specific cell line, membrane preparation, and assay conditions used.

Visualizing GPCR Signaling Pathways

GTP-gamma-S is instrumental in dissecting the downstream signaling cascades initiated by different G protein subtypes (Gαs, Gαi, and Gαq).

Probing the Activation of Rho Family GTPases

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of the actin cytoskeleton, cell polarity, and cell migration. Dysregulation of Rho GTPase signaling is implicated in various diseases, including cancer. GTP-gamma-S is a valuable tool for studying the activation of these small GTPases in vitro.

In Vitro Activation and Pull-Down Assays

GTP-gamma-S can be used to directly activate Rho GTPases in cell lysates. The activated GTPases can then be specifically isolated using "pull-down" assays. These assays utilize effector proteins that specifically bind to the active, GTP-bound form of the Rho GTPase.

Conclusion

GTP-gamma-S remains a cornerstone in the pharmacologist's and cell biologist's toolkit. Its ability to persistently activate G proteins provides a powerful and versatile method for dissecting complex signaling pathways. From characterizing novel drug candidates at GPCRs to elucidating the intricate regulation of the cytoskeleton by Rho GTPases, GTP-gamma-S continues to facilitate groundbreaking discoveries in cellular signaling. This guide provides a foundational understanding and practical framework for the application of this essential research tool.

References

- 1. GTPgammaS - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GTP-gamma-S 4Li: Structure, Function, and In Vitro Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Guanosine 5'-[γ-thio]triphosphate, tetralithium salt (GTP-gamma-S 4Li), a critical tool in the study of G-protein signaling. Its non-hydrolyzable nature makes it an invaluable asset for investigating the activation state of GTP-binding proteins. This document details its structure, in vitro function, and provides established experimental protocols.

Core Concepts: Structure and Physicochemical Properties

GTP-gamma-S is a synthetic analog of guanosine triphosphate (GTP). The key modification is the substitution of a sulfur atom for a non-bridging oxygen atom on the gamma-phosphate group. This seemingly minor change has profound functional consequences, rendering the molecule highly resistant to hydrolysis by the intrinsic GTPase activity of G-proteins. The tetralithium salt form is a common commercially available preparation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Guanosine 5'-[γ-thio]triphosphate tetralithium salt, GTP-γ-S 4Li |

| CAS Number | 94825-44-2[1][2][3] |

| Molecular Formula | C₁₀H₁₂Li₄N₅O₁₃P₃S[1] |

| Molecular Weight | 563.1 Da[1] |

| Appearance | White to off-white solid[2] |

| Purity (typical) | ≥75% to >90% (HPLC)[1][3] |

| Solubility | Soluble in water (to at least 75 mg/mL)[2] |

| Storage Conditions | Store desiccated at -20°C for long-term stability.[1] |

| Solution Stability | Aqueous solutions are unstable and should be prepared fresh. For reasons of stability, the pH of a solution of this product should not drop below 7.0.[4] |

Mechanism of Action and In Vitro Function

In cellular signaling, G-proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[5] The binding of GTP induces a conformational change that allows the G-protein to interact with and modulate the activity of downstream effector proteins.[5] The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP to GDP, returning the G-protein to its inactive state.[6]

GTP-gamma-S, being resistant to hydrolysis, binds to and locks G-proteins in a persistently active conformation.[7] This stable activation is the cornerstone of its utility in in vitro studies, allowing researchers to investigate the consequences of G-protein activation without the confounding factor of rapid signal termination.[7] The consequences of this constitutive activation in vitro include the stimulation of phosphoinositide hydrolysis, modulation of cyclic AMP accumulation, and activation of various downstream signaling cascades.[7]

Quantitative Data on G-Protein Interaction

The interaction of GTP-gamma-S with G-proteins can be quantified through various in vitro assays. The data generated, such as binding affinity (Kd), potency of activation (EC50), and the density of binding sites (Bmax), are crucial for characterizing G-protein-coupled receptor (GPCR) signaling.

Table 2: Representative Quantitative Data for GTP-gamma-S in [³⁵S]GTPγS Binding Assays

| G-Protein Coupled Receptor | Cell/Membrane System | Ligand | EC₅₀ (nM) | Bₘₐₓ (pmol/mg protein) | Reference |

| Cannabinoid-2 (CB2) Receptor | CB2 membrane preparation | CP-55940 | 3.7 | >3.4 fold over background | [8] |

| ATP Receptors | Bovine Aortic Endothelial Cells | GTP-gamma-S (stimulation of PLC) | ~2500 | Not Reported | [9] |

| α₂ₐ-Adrenergic Receptor | Reconstituted Sf9 cell membranes | UK14304 | Not Specified | Not Specified | [10] |

Note: EC₅₀ and Bₘₐₓ values are highly dependent on the specific experimental conditions, including the receptor and G-protein expression levels, membrane preparation, and assay buffer composition.

Key Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are protocols for key in vitro experiments utilizing GTP-gamma-S.

[³⁵S]GTPγS Binding Assay

This assay is a widely used method to measure the activation of G-proteins by GPCRs. It quantifies the binding of the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation.[11]

Objective: To determine the potency and efficacy of a GPCR agonist by measuring its ability to stimulate [³⁵S]GTPγS binding to G-proteins in a membrane preparation.

Materials:

-

Cell membranes expressing the GPCR of interest

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

GTP-gamma-S (unlabeled)

-

GDP

-

Agonist of interest

-

Assay Buffer: e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 3 mM MgCl₂, 0.1% protease-free BSA[3]

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest using standard cell fractionation techniques. Determine the total protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the following in order:

-

Assay Buffer

-

GDP (final concentration typically 10-100 µM)

-

Varying concentrations of the agonist

-

Cell membranes (typically 5-20 µg of protein per well)

-

-

Pre-incubation: Incubate the plate at 30°C for 15-30 minutes to allow the agonist to bind to the receptor.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of 0.1-1 nM.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.[10]

-

Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., Assay Buffer without BSA).

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total binding: Radioactivity in the absence of unlabeled GTP-gamma-S.

-

Non-specific binding: Radioactivity in the presence of a high concentration (e.g., 10 µM) of unlabeled GTP-gamma-S.

-

Specific binding: Total binding - non-specific binding.

-

Plot specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.

-

RhoA Activation (Pull-Down) Assay

This assay measures the activation of the small GTPase RhoA. Active, GTP-bound RhoA is selectively precipitated using a protein domain that specifically binds to the active conformation, and the amount of precipitated RhoA is quantified by Western blotting.

Objective: To determine the effect of a treatment on the activation state of RhoA in cell lysates.

Materials:

-

Cell lysate

-

Rhotekin-RBD agarose beads (binds specifically to GTP-RhoA)[12]

-

GTP-gamma-S (for positive control)

-

GDP (for negative control)

-

Lysis/Wash Buffer

-

SDS-PAGE sample buffer

-

Anti-RhoA antibody

-

Western blotting reagents and equipment

Protocol:

-

Cell Lysis: Lyse cultured cells under conditions that preserve the GTP-bound state of RhoA (e.g., using a specific lysis buffer on ice). Clarify the lysates by centrifugation.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Control Preparation:

-

Positive Control: Take an aliquot of lysate and incubate it with GTP-gamma-S (e.g., 100 µM final concentration) for 30 minutes at 30°C to load RhoA with the activating nucleotide.

-

Negative Control: Take an aliquot of lysate and incubate it with GDP (e.g., 1 mM final concentration) for 30 minutes at 30°C.

-

-

Pull-Down:

-

To equal amounts of protein from each experimental sample and the controls, add Rhotekin-RBD agarose beads.

-

Incubate at 4°C for 1 hour with gentle rotation.

-

-

Washing: Pellet the beads by centrifugation and wash them three times with Lysis/Wash Buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, remove all supernatant and resuspend the bead pellet in SDS-PAGE sample buffer. Boil the samples for 5 minutes to elute the bound proteins.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-RhoA antibody.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

-

Data Analysis: Quantify the band intensities to determine the relative amount of active RhoA in each sample.

Visualization of Signaling Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts and experimental procedures.

Caption: G-protein activation cycle and the role of GTP-gamma-S.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Caption: Workflow for a RhoA activation pull-down assay.

Caption: GTP-gamma-S activation of downstream signaling pathways.

References

- 1. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. revvity.com [revvity.com]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. google.com [google.com]

- 7. GTPgammaS - Wikipedia [en.wikipedia.org]

- 8. Uses & Advantages of Membrane Preparations for GPCRs [emea.discoverx.com]

- 9. GTP gamma S loading of endothelial cells stimulates phospholipase C and uncouples ATP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RhoA Pull-down Activation Assay - Cytoskeleton, Inc. [cytoskeleton.com]

An In-depth Technical Guide to GTP-gamma-S Tetralithium Salt: Properties, Experimental Applications, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine 5'-[γ-thio]triphosphate (GTP-gamma-S) tetralithium salt is a non-hydrolyzable analog of guanosine triphosphate (GTP) that has become an indispensable tool in the study of G-protein signaling. By substituting a sulfur atom for a non-bridging oxygen atom on the γ-phosphate, GTP-gamma-S exhibits high resistance to the intrinsic GTPase activity of G-proteins. This unique property allows it to lock G-proteins in a constitutively active state, providing a powerful means to investigate the downstream consequences of G-protein activation. This technical guide provides a comprehensive overview of the chemical properties of GTP-gamma-S tetralithium salt, detailed protocols for its use in key experiments, and a visual representation of the signaling pathways it helps to elucidate.

Core Chemical and Physical Properties

GTP-gamma-S tetralithium salt is a synthetic nucleotide analog that is commercially available as a solid, typically an off-white or white powder.[1] Its fundamental properties are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | References |

| CAS Number | 94825-44-2 | [1][2] |

| Molecular Formula | C₁₀H₁₂Li₄N₅O₁₃P₃S | [1][2] |

| Molecular Weight | 562.98 g/mol | [1][3] |

| Purity | Typically >90% (HPLC) | [2] |

| Appearance | Off-white/white powder | [1] |

| Solubility | Soluble in water (≥75 mg/mL) | [1] |

| Storage Conditions | Store at -20°C under desiccating conditions. | [1][2] |

Mechanism of Action: A Stable "On" Switch for G-Proteins

The utility of GTP-gamma-S lies in its ability to act as a functional mimic of GTP that is resistant to enzymatic cleavage. In the canonical G-protein cycle, the binding of an agonist to a G-protein coupled receptor (GPCR) facilitates the exchange of GDP for GTP on the Gα subunit. This GTP-bound state is the "on" signal, leading to the dissociation of the Gα subunit from the Gβγ dimer and the subsequent modulation of downstream effector proteins. The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP to GDP, returning the G-protein to its inactive state.

GTP-gamma-S disrupts this cycle. The thio-substitution on the γ-phosphate makes the molecule a poor substrate for the GTPase activity of Gα subunits.[4] Consequently, when GTP-gamma-S binds to a G-protein, it remains in the active conformation for a prolonged period, effectively creating a persistent "on" signal.[4] This sustained activation allows researchers to study the downstream signaling events in a controlled and temporally extended manner.

Quantitative Analysis of G-Protein Binding Affinity

Experimental Protocols

GTP-gamma-S is a versatile tool used in a variety of in vitro assays to study G-protein activation and signaling. Below are detailed protocols for two common experimental applications.

[³⁵S]GTP-gamma-S Binding Assay

This assay is a widely used method to directly measure the activation of G-proteins by GPCRs. It relies on the binding of a radiolabeled version of GTP-gamma-S, [³⁵S]GTP-gamma-S, to the Gα subunit upon receptor stimulation.

Objective: To quantify the agonist-stimulated binding of [³⁵S]GTP-gamma-S to G-proteins in cell membranes.

Materials:

-

Cell membranes expressing the GPCR of interest

-

[³⁵S]GTP-gamma-S (specific activity ~1250 Ci/mmol)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP

-

Agonist of interest

-

Antagonist (for determining non-specific binding)

-

Unlabeled GTP-gamma-S (for determining non-specific binding)

-

96-well filter plates (e.g., glass fiber)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest using standard cell fractionation techniques. Determine the total protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the following in the specified order:

-

Assay Buffer

-

Cell membranes (typically 5-20 µg of protein per well)

-

Agonist at various concentrations (for dose-response curves) or a fixed concentration. For basal binding, add buffer instead of agonist. For non-specific binding, add a saturating concentration of unlabeled GTP-gamma-S.

-

[³⁵S]GTP-gamma-S (final concentration typically 0.1-1 nM)

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapidly filtering the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled GTP-gamma-S) from the total binding (counts in the absence of unlabeled GTP-gamma-S) for each condition.

-

Dose-Response Curves: Plot the specific binding as a function of agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) of the agonist.[6]

-

Stimulation over Basal: Express the data as a percentage of the basal binding (in the absence of agonist) to determine the fold-stimulation.[6]

RhoA/Rac1 Activation (Pull-Down) Assay

This assay is used to measure the activation of small GTPases like RhoA and Rac1. GTP-gamma-S is used as a positive control to constitutively activate the GTPase.

Objective: To specifically pull-down the active, GTP-bound form of RhoA or Rac1 from cell lysates.

Materials:

-

Cell lysates

-

GTP-gamma-S (10 mM stock)

-

GDP (100 mM stock)

-

Assay/Lysis Buffer: 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.5 M NaCl, 1% Triton X-100, supplemented with protease inhibitors.

-

Rhotekin-RBD or PAK-PBD agarose beads (for RhoA and Rac1, respectively)

-

Wash Buffer: 50 mM Tris pH 7.5, 10 mM MgCl₂, 150 mM NaCl, 1% Triton X-100

-

SDS-PAGE sample buffer

-

Primary antibodies against RhoA or Rac1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse cells in ice-cold Assay/Lysis Buffer. Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Positive and Negative Controls:

-

Positive Control: Take an aliquot of cell lysate and add EDTA to a final concentration of 10 mM. Add GTP-gamma-S to a final concentration of 100 µM. Incubate at 30°C for 30 minutes. Stop the reaction by adding MgCl₂ to a final concentration of 60 mM.

-

Negative Control: Prepare a parallel sample using GDP instead of GTP-gamma-S.

-

-

Pull-Down of Activated GTPase:

-

To the experimental cell lysates and the control samples, add the appropriate affinity beads (Rhotekin-RBD for RhoA, PAK-PBD for Rac1).

-

Incubate at 4°C for 1 hour with gentle rotation.

-

-

Washing: Pellet the beads by centrifugation and wash them three times with Wash Buffer.

-

Elution and Western Blotting:

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for RhoA or Rac1, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Data Analysis:

-

The intensity of the band corresponding to RhoA or Rac1 in the pull-down fraction is proportional to the amount of activated GTPase in the original lysate. Compare the band intensities between different experimental conditions to assess changes in GTPase activation. The GTP-gamma-S-loaded sample serves as a positive control for a strong signal.

Visualizing G-Protein Signaling Pathways

GTP-gamma-S is instrumental in delineating the complex signaling networks downstream of G-protein activation. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways initiated by the activation of RhoA and Rac1, two of the most well-studied small GTPases.

RhoA Signaling Pathway

Caption: RhoA signaling cascade leading to cytoskeletal rearrangement.

Rac1 Signaling Pathway

Caption: Rac1 signaling pathway promoting cell motility.

Experimental Workflow for G-Protein Activation Assay

Caption: Workflow for a G-protein pull-down activation assay.

Conclusion

GTP-gamma-S tetralithium salt is a powerful and versatile tool for researchers in cell biology, pharmacology, and drug discovery. Its ability to persistently activate G-proteins provides a unique window into the intricate signaling pathways that govern a vast array of cellular processes. By understanding its chemical properties and employing the detailed experimental protocols outlined in this guide, scientists can effectively harness the potential of GTP-gamma-S to unravel the complexities of G-protein signaling and to identify novel therapeutic targets. The continued application of this invaluable reagent will undoubtedly lead to further breakthroughs in our understanding of cellular communication and disease.

References

- 1. Rac1 and RhoA: Networks, loops and bistability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The on-off relationship of Rho and Rac during integrin-mediated adhesion and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Crossroads between RAS and RHO Signaling Pathways in Cellular Transformation, Motility and Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. revvity.com [revvity.com]

The Unwavering Grip: A Technical Guide to the Effects of GTP-gamma-S on GPCRs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound effects of Guanosine-5'-O-(3-thiotriphosphate), or GTP-gamma-S, on G protein-coupled receptors (GPCRs). As a cornerstone tool in pharmacology and biochemical research, GTP-gamma-S provides a unique window into the activation mechanisms of this critical receptor superfamily. This document details the underlying principles of its action, provides comprehensive experimental protocols for its use, and presents quantitative data to illustrate its utility in characterizing ligand efficacy and potency.

The Core Mechanism: An Irreversible Switch

Guanine nucleotide binding proteins (G proteins) are the intracellular signaling partners of GPCRs. In its inactive state, the Gα subunit of the heterotrimeric G protein is bound to guanosine diphosphate (GDP). Upon agonist binding to the GPCR, the receptor undergoes a conformational change that facilitates the release of GDP and the binding of guanosine triphosphate (GTP) to the Gα subunit. This GTP binding event triggers the dissociation of the Gα subunit from the Gβγ dimer, allowing both components to interact with downstream effectors and propagate the cellular signal.

The signaling is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP, leading to the reassociation of the Gα-GDP complex with the Gβγ dimer.

GTP-gamma-S is a non-hydrolyzable analog of GTP.[1] The substitution of a sulfur atom for a non-bridging oxygen in the γ-phosphate group renders the molecule resistant to the GTPase activity of the Gα subunit.[2][3] Consequently, when GTP-gamma-S binds to the Gα subunit, it locks it in a persistently active state, leading to a sustained and amplified downstream signal.[1] This "unwavering grip" on the G protein makes GTP-gamma-S an invaluable tool for studying GPCR activation.

Signaling Pathway of GPCR Activation

Caption: Canonical GPCR signaling cascade upon agonist binding.

Experimental Applications of GTP-gamma-S

The unique properties of GTP-gamma-S have led to its widespread use in several key experimental assays to probe GPCR function. The most common of these is the [35S]GTPγS binding assay.

[35S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by monitoring the binding of the radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS, to cell membranes containing the GPCR of interest.[2][4] An increase in [35S]GTPγS binding is a direct measure of agonist-induced G protein activation. This assay is instrumental in determining the potency (EC50) and efficacy (Emax) of ligands, and for distinguishing between agonists, antagonists, and inverse agonists.[2][4]

Workflow for [35S]GTPγS Binding Assay (Filtration Method)

Caption: Step-by-step workflow of a typical [35S]GTPγS binding assay.

Adenylyl Cyclase Activity Assay

GTP-gamma-S can also be used to study the activity of downstream effectors, such as adenylyl cyclase. Gαs proteins stimulate adenylyl cyclase, leading to the production of cyclic AMP (cAMP), while Gαi/o proteins inhibit this enzyme. By using GTP-gamma-S to persistently activate G proteins, the resulting modulation of adenylyl cyclase activity can be measured, providing another readout of GPCR activation.

Detailed Experimental Protocols

Protocol for [35S]GTPγS Binding Assay (Filtration Method)

This protocol outlines a standard procedure for measuring agonist-stimulated [35S]GTPγS binding to cell membranes.

Materials:

-

Cell membranes expressing the GPCR of interest

-

[35S]GTPγS (specific activity ~1250 Ci/mmol)

-

GTPγS (unlabeled)

-

GDP

-

Agonists and antagonists of interest

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

96-well filter plates and vacuum manifold

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

Assay Setup: In a 96-well plate, combine the following components in a final volume of 200 µL:

-

50 µL of Assay Buffer

-

20 µL of GDP (to a final concentration of 10-100 µM, requires optimization)

-

20 µL of test compound (agonist or antagonist at various concentrations) or vehicle (for basal binding)

-

50 µL of cell membranes (5-20 µg of protein per well, requires optimization)

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add 60 µL of [35S]GTPγS (to a final concentration of 0.05-0.1 nM) to each well to start the reaction. For non-specific binding determination, add 10 µM unlabeled GTPγS.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a vacuum manifold.

-

Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.

-

Scintillation Counting: Dry the filters, place them in scintillation vials with 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding from all measurements.

-

Calculate the agonist-stimulated increase in [35S]GTPγS binding relative to basal binding.

-

Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Protocol for Adenylyl Cyclase Activity Assay

This protocol describes a method to measure adenylyl cyclase activity by quantifying the conversion of [α-32P]ATP to [32P]cAMP.

Materials:

-

Cell membranes expressing the GPCR of interest

-

[α-32P]ATP

-

ATP

-

cAMP

-

GTP-gamma-S

-

Agonists of interest

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor), 0.1% BSA

-

ATP regenerating system (e.g., creatine phosphokinase and creatine phosphate)

-

Stopping Solution: 2% SDS, 40 mM ATP, 1.4 mM cAMP

-

Dowex and Alumina chromatography columns

-

Scintillation fluid

Procedure:

-

Assay Setup: In test tubes, combine the following:

-

50 µL of Assay Buffer

-

10 µL of ATP regenerating system

-

10 µL of agonist and/or GTP-gamma-S (10 µM)

-

20 µL of cell membranes (20-50 µg of protein)

-

-

Pre-incubation: Pre-incubate the tubes at 37°C for 10 minutes.

-

Initiation of Reaction: Add 10 µL of [α-32P]ATP (to a final concentration of 0.1 mM, ~1 µCi per tube) to start the reaction.

-

Incubation: Incubate at 37°C for 10-20 minutes.

-

Termination of Reaction: Stop the reaction by adding 100 µL of Stopping Solution and boiling for 3 minutes.

-

Separation of [32P]cAMP: Separate the newly synthesized [32P]cAMP from the unreacted [α-32P]ATP using sequential Dowex and Alumina column chromatography.

-

Scintillation Counting: Elute the [32P]cAMP from the Alumina column into scintillation vials, add scintillation fluid, and count the radioactivity.

-

Data Analysis: Calculate the amount of [32P]cAMP produced and express it as pmol/min/mg of protein. Compare the activity in the presence of agonists and GTP-gamma-S to the basal activity.

Quantitative Data Presentation

The following tables provide examples of quantitative data obtained from [35S]GTPγS binding assays for various GPCRs and ligands. These values illustrate how this assay can be used to characterize the pharmacological properties of different compounds.

Table 1: Agonist Potency and Efficacy at Opioid Receptors

| Receptor | Agonist | EC50 (nM) | Emax (% of DAMGO) | Reference |

| μ-Opioid | DAMGO | 45 | 100 | [5] |

| μ-Opioid | Morphine | 468 | 71 | [6] |

| μ-Opioid | Fentanyl | 22.7 | - | [7] |

| δ-Opioid | SNC80 | 32 | 57 | [5] |

Table 2: Agonist Potency at Dopamine Receptors

| Receptor | Agonist | EC50 (nM) | Reference |

| D2 | Dopamine | 240 | [1] |

| D2 | Quinpirole | - | [8] |

| D3 | BDBM50533790 | 0.33 | [9] |

Table 3: Agonist and Antagonist Effects at Adrenergic Receptors

| Receptor | Ligand | Assay Type | Parameter | Value (nM) | Reference |

| α2A-Adrenergic | UK14304 | [35S]GTPγS Binding | EC50 | - | [10] |

| β-Adrenergic | Isoproterenol | Luminescence | EC50 | - | [11] |

| β-Adrenergic | Propranolol | Luminescence | IC50 | - | [11] |

Conclusion

GTP-gamma-S remains an indispensable tool in the study of GPCRs. Its ability to lock G proteins in an active state provides a powerful and direct method for quantifying receptor activation. The [35S]GTPγS binding assay, in particular, is a robust and widely used technique for determining the potency and efficacy of ligands, thereby playing a crucial role in fundamental research and the early stages of drug discovery. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers seeking to leverage the unique properties of GTP-gamma-S to unravel the complexities of GPCR signaling.

References

- 1. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Assay in Summary_ki [bindingdb.org]

- 3. Untitled Document [ucl.ac.uk]

- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dopamine receptor-modulated [35S]GTPgammaS binding in striatum of 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BindingDB PrimarySearch_ki [bdb99.ucsd.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Utilizing GTP-gamma-S 4Li for the Study of Small GTPases RhoA and Rac1

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Small GTPases and the Utility of GTP-gamma-S

Small GTPases of the Rho family, including RhoA and Rac1, are critical molecular switches that regulate a vast array of cellular processes.[1] These proteins cycle between an active, guanosine triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (GDP)-bound state.[2] In their active conformation, they interact with downstream effector proteins to control cytoskeletal dynamics, cell polarity, migration, and gene expression.[3][4] Given their central role in cell biology, aberrant Rho GTPase signaling is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.[4]

To dissect the intricate signaling pathways governed by RhoA and Rac1, researchers require tools to stabilize these proteins in their active state. GTP-gamma-S (Guanosine 5'-O-[gamma-thio]triphosphate), a non-hydrolyzable analog of GTP, serves as an invaluable instrument for this purpose.[5] By replacing the terminal oxygen on the gamma-phosphate with a sulfur atom, GTP-gamma-S is resistant to the intrinsic and GAP-stimulated GTPase activity of RhoA and Rac1.[5][6] This effectively "locks" the GTPase in a constitutively active conformation, facilitating the study of its downstream interactions and signaling cascades.[5] The tetralithium salt (4Li) form is a common and stable formulation used in biochemical assays.[7]

This technical guide provides a comprehensive overview of the application of GTP-gamma-S 4Li in studying RhoA and Rac1, complete with detailed experimental protocols, quantitative data, and visual representations of signaling pathways and experimental workflows.

This compound: A Tool for Constitutive Activation

GTP-gamma-S is a functional analog of GTP that binds to the nucleotide-binding pocket of G-proteins.[6] The substitution of a sulfur atom for a non-bridging oxygen in the γ-phosphate group renders the molecule highly resistant to hydrolysis by GTPases.[5] This key feature prevents the inactivation of the GTPase, leading to its persistent activation.[5]

The tetralithium salt of GTP-gamma-S is a commercially available and widely used form of this analog. It is a stable, solid compound that can be readily dissolved in aqueous buffers for use in a variety of in vitro assays.

Signaling Pathways of RhoA and Rac1

The RhoA Signaling Pathway

RhoA is a key regulator of actin stress fibers and focal adhesion formation.[3] Its activation is mediated by a class of proteins known as Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP.[3] Once activated, GTP-bound RhoA interacts with a variety of downstream effectors, most notably Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to an increase in MLC phosphorylation and subsequent actomyosin contractility. Another key effector is mDia, which promotes actin polymerization. The pathway is negatively regulated by GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of RhoA, leading to its inactivation.[3]

References

- 1. SmgGDS stabilizes nucleotide-bound and -free forms of the Rac1 GTP-binding protein and stimulates GTP/GDP exchange through a substituted enzyme mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GTPgammaS - Wikipedia [en.wikipedia.org]

- 6. GTP-γ-S Tetralithium salt | Sigma-Aldrich [sigmaaldrich.com]

- 7. cytoskeleton.com [cytoskeleton.com]

The Foundational Role of GTP-gamma-S in Elucidating G Protein Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental utility of Guanosine 5'-O-(3-thiotriphosphate) (GTP-gamma-S), a non-hydrolyzable analog of GTP, in the field of molecular biology. Its resistance to hydrolysis by GTPases has made it an indispensable tool for studying the activation of G proteins and their downstream signaling pathways, providing critical insights for drug discovery and development.

Core Principles of GTP-gamma-S in G Protein Research

Guanine nucleotide-binding proteins (G proteins) act as molecular switches in a vast number of cellular signaling pathways.[1] They are "on" when bound to Guanosine Triphosphate (GTP) and "off" when bound to Guanosine Diphosphate (GDP). The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP to GDP, terminating the signal.[2]

GTP-gamma-S is a slowly hydrolyzable or non-hydrolyzable analog of GTP where a sulfur atom replaces a non-bridging oxygen atom on the gamma-phosphate.[3] This modification makes the molecule highly resistant to the GTPase activity of Gα subunits.[4][5] When GTP-gamma-S binds to a G protein, it locks it in a persistently active state, allowing researchers to study the consequences of G protein activation in a controlled manner.[3] This stable activation is the cornerstone of its utility in a variety of in vitro assays.

Data Presentation: Quantitative Insights into GTP-gamma-S Interactions

The following tables summarize key quantitative data related to the interaction of GTP-gamma-S with G proteins and its effect on G protein-coupled receptor (GPCR) signaling.

Table 1: Binding Affinity of GTP-gamma-S for Gα Subunits

| Gα Subunit Family | Representative Gα Subunit | Reported K_d (nM) for [³⁵S]GTP-gamma-S | Notes |

| Gs | Gαs | ~1-10 | High affinity binding, often used to study adenylyl cyclase activation. |

| Gi/o | Gαi1 | ~0.5-5 | High affinity binding, assays are generally robust for this family.[6] |

| Gi/o | Gαo | ~1-10 | High affinity binding, commonly studied in neuronal tissues. |

| Gq/11 | Gαq | ~5-50 | Binding affinity can be lower compared to Gi/o and Gs, and assays may require optimization.[6] |

Note: K_d values can vary depending on the experimental conditions, including the presence of Mg²⁺ ions, GDP, and the specific recombinant system or tissue preparation used.

Table 2: Comparison of Hydrolysis Rates: GTP vs. GTP-gamma-S

| Nucleotide | Gα Subunit | Hydrolysis Rate (k_cat) | Notes |

| GTP | Gαi1 | ~2-5 min⁻¹ | Represents the intrinsic rate of signal termination. |

| GTP-gamma-S | Gαi1 | Extremely slow to non-hydrolyzable | This resistance to hydrolysis leads to persistent activation.[4][5] |

| GTP | Gαq | ~0.8 min⁻¹ | Slower intrinsic hydrolysis rate compared to other Gα subunits. |

| GTP-gamma-S | Gαq | Extremely slow to non-hydrolyzable | Enables stable activation for studying downstream effectors like Phospholipase C. |

Note: The rate of hydrolysis is significantly influenced by GTPase Activating Proteins (GAPs).

Table 3: Representative EC₅₀ Values of GPCR Agonists in [³⁵S]GTP-gamma-S Binding Assays

| Receptor | Agonist | G Protein Coupled | Representative EC₅₀ (nM) |

| µ-Opioid Receptor | DAMGO | Gi/o | ~10-100 |

| β₂-Adrenergic Receptor | Isoproterenol | Gs | ~50-500 |

| M₁ Muscarinic Receptor | Carbachol | Gq/11 | ~100-1000 |

| A₁ Adenosine Receptor | NECA | Gi/o | ~20-200 |

| D₂ Dopamine Receptor | Quinpirole | Gi/o | ~30-300 |

Note: EC₅₀ values are highly dependent on the assay conditions, including membrane preparation, G protein expression levels, and the concentration of GDP.[7]

Experimental Protocols: Methodologies for Key Assays

Detailed methodologies for the principal assays utilizing GTP-gamma-S are provided below.

[³⁵S]GTP-gamma-S Binding Assay (Filtration Method)

This assay measures the binding of the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTP-gamma-S, to G proteins in cell membrane preparations upon agonist stimulation of a GPCR.[8]

1. Membrane Preparation:

-

Culture cells expressing the GPCR of interest and harvest by centrifugation.

-

Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl₂ with protease inhibitors).

-

Homogenize the cells using a Dounce or polytron homogenizer on ice.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer, determine protein concentration (e.g., using a Bradford assay), and store at -80°C.[9]

2. Binding Assay Protocol:

-

In a 96-well plate, add the following components in order:

-

Pre-incubate the plate at 30°C for 15-30 minutes to allow ligand binding to the receptor.

-

Initiate the reaction by adding [³⁵S]GTP-gamma-S (typically 0.05-0.5 nM).

-

Incubate the plate at 30°C for 60-90 minutes with gentle shaking.[8]

-

Terminate the assay by rapid filtration through glass fiber filter mats (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).

-

Dry the filter mats and measure the radioactivity bound to the filters using a liquid scintillation counter.[11]

3. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTP-gamma-S (e.g., 10 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are often normalized to the basal binding (in the absence of agonist) and plotted against the logarithm of the agonist concentration to determine EC₅₀ and E_max values.

Scintillation Proximity Assay (SPA) for [³⁵S]GTP-gamma-S Binding

The SPA format is a homogeneous assay that does not require a separation step, making it suitable for high-throughput screening.[12]

1. Principle:

-

Cell membranes containing the GPCR are captured on SPA beads (e.g., wheat germ agglutinin-coated beads).

-

When [³⁵S]GTP-gamma-S binds to the G proteins in the membrane, the radioisotope is brought into close proximity to the scintillant embedded in the bead, generating a light signal that can be detected.[8]

2. Assay Protocol:

-

In a white, 96-well or 384-well microplate, add the following:

-

Assay Buffer, GDP, and test compounds as in the filtration assay.

-

Cell membranes (5-20 µg of protein per well).

-

[³⁵S]GTP-gamma-S (0.1-0.5 nM).

-

WGA-coated SPA beads (e.g., 0.25-1 mg per well).[12]

-

-

Seal the plate and incubate at room temperature for 2-4 hours with gentle agitation to allow the beads to settle.

-

Measure the light output using a microplate scintillation counter.

3. Data Analysis:

-

Data analysis is similar to the filtration assay, with non-specific binding determined in the presence of excess unlabeled GTP-gamma-S.

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by G proteins, which is inhibited by GTP-gamma-S. A common method is to measure the release of inorganic phosphate (³²P_i) from [γ-³²P]GTP.

1. Assay Protocol:

-

Purified Gα subunits or cell membranes are incubated in assay buffer (e.g., 50 mM HEPES, pH 8.0, 1 mM EDTA, 1 mM DTT, 5 mM MgCl₂).

-

The reaction is initiated by the addition of [γ-³²P]GTP.

-

Aliquots are taken at various time points and the reaction is stopped by adding a solution of activated charcoal in perchloric acid.

-

The charcoal binds to the unhydrolyzed [γ-³²P]GTP, while the released ³²P_i remains in the supernatant.

-

The mixture is centrifuged, and the radioactivity in an aliquot of the supernatant is measured by scintillation counting.

2. Data Analysis:

-

The amount of ³²P_i generated over time is used to calculate the rate of GTP hydrolysis.

-

To demonstrate the effect of GTP-gamma-S, a parallel reaction is run in the presence of unlabeled GTP-gamma-S, which should significantly reduce the rate of ³²P_i release.

A non-radioactive alternative is the GTPase-Glo™ assay, which measures the amount of remaining GTP after the GTPase reaction through a bioluminescent signal.[6][9][13][14]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow involving GTP-gamma-S.

Gs Signaling Pathway

References

- 1. G protein - Wikipedia [en.wikipedia.org]

- 2. GTPase - Wikipedia [en.wikipedia.org]

- 3. GTPgammaS - Wikipedia [en.wikipedia.org]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. GTPase-Glo™ Assay Protocol [france.promega.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. revvity.com [revvity.com]

- 13. A Homogenous Bioluminescent System for Measuring GTPase, GTPase Activating Protein, and Guanine Nucleotide Exchange Factor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for In Vitro G-Protein Activation Using GTP-gamma-S [4Li]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine 5'-[γ-thio]triphosphate (GTP-gamma-S) is a non-hydrolyzable analog of GTP that serves as a powerful tool for studying the activation of G-protein coupled receptors (GPCRs).[1] In the presence of an activating ligand (agonist), GPCRs catalyze the exchange of GDP for GTP on the α-subunit of their coupled heterotrimeric G-protein. The binding of GTP initiates downstream signaling cascades. By using GTP-gamma-S, which is resistant to the intrinsic GTPase activity of the Gα subunit, the G-protein becomes persistently activated.[2][3] This accumulation of GTP-gamma-S bound to G-proteins can be quantified, typically using a radiolabeled version such as [³⁵S]GTP-gamma-S, providing a direct measure of GPCR activation.[2][4][5]

This functional assay is instrumental in early-stage drug discovery and pharmacological research for characterizing the potency and efficacy of compounds at GPCRs.[2][6] It allows for the differentiation of agonists, partial agonists, inverse agonists, and antagonists.[2][7] The assay is most robust for Gαi/o-coupled receptors due to their high abundance in many cell and tissue preparations.[3][5]

Signaling Pathway

The following diagram illustrates the mechanism of GPCR activation and the principle of the GTP-gamma-S binding assay.

References

- 1. GTPgammaS - Wikipedia [en.wikipedia.org]

- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. revvity.com [revvity.com]

- 4. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: [35S]GTPγS Binding Assay for GPCR Activation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The [35S]Guanosine-5'-O-(3-thio)triphosphate ([35S]GTPγS) binding assay is a robust functional method used to quantify the activation of G protein-coupled receptors (GPCRs). It directly measures the initial step in the G protein activation cycle, providing valuable insights into the potency and efficacy of ligands such as agonists, antagonists, and inverse agonists.[1][2][3][4][5] This assay relies on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of a heterotrimeric G protein upon agonist-induced GPCR activation.[1][2][5][6] The inability of the Gα subunit's intrinsic GTPase to hydrolyze the γ-thiophosphate bond leads to an accumulation of the [35S]GTPγS-bound Gα subunit, which can then be quantified.[1][2]

This method is particularly advantageous as it measures a direct consequence of receptor occupancy, upstream of downstream signaling amplification, thus providing a clear assessment of a ligand's ability to stabilize the active receptor conformation.[1][2][4][5] The assay is most commonly and readily applied to GPCRs that couple to the Gi/o family of G proteins.[2][5][6][7]

Principle of the Assay

Under basal conditions, the GPCR is in an inactive state, and the associated heterotrimeric G protein (Gαβγ) has Guanosine Diphosphate (GDP) bound to the Gα subunit. Upon agonist binding to the GPCR, the receptor undergoes a conformational change, which in turn catalyzes the exchange of GDP for Guanosine Triphosphate (GTP) on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then go on to modulate their respective downstream effectors. The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, leading to the re-association of the Gαβγ heterotrimer and termination of the signal.

The [35S]GTPγS binding assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS. When an agonist activates the GPCR, the G protein exchanges GDP for the radiolabeled [35S]GTPγS. Because the thio-phosphate bond is resistant to hydrolysis by the Gα subunit's GTPase activity, the Gα subunit becomes persistently activated and radiolabeled. The amount of radioactivity incorporated into the G proteins is directly proportional to the extent of GPCR activation.

Signaling Pathway Diagram

Caption: GPCR activation and [35S]GTPγS binding.

Applications in Drug Discovery

The [35S]GTPγS binding assay is a versatile tool in drug discovery and pharmacology for:

-

Determining Ligand Potency (EC50) and Efficacy (Emax): The assay can generate concentration-response curves to quantify the potency (EC50) and maximal effect (Emax) of agonists.[1]

-

Characterizing Ligand Function: It allows for the clear differentiation between full agonists, partial agonists, neutral antagonists, and inverse agonists.[1][3]

-

Screening for Novel Compounds: The assay can be adapted for high-throughput screening (HTS) to identify novel GPCR modulators.[1][8]

-

Investigating G Protein Coupling Specificity: With modifications such as antibody capture, the assay can determine which specific G protein subtypes a receptor couples to.[2][3]

Experimental Protocols